molecular formula C13H23NO4 B1434159 (r)-2-(Boc-amino)oct-7-enoic acid CAS No. 1219015-26-5

(r)-2-(Boc-amino)oct-7-enoic acid

Cat. No. B1434159
M. Wt: 257.33 g/mol
InChI Key: LFGCDZGIEOJPMD-SNVBAGLBSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure, including any functional groups.



Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.



Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

“®-2-(Boc-amino)oct-7-enoic acid” is a chemical compound with the CAS Number: 1219015-26-5 and a molecular weight of 257.33 . It’s often used in scientific research as a reagent, which means it’s used to cause a chemical reaction or test if a reaction occurs .

  • Synthesis of Multifunctional Targets The compound “®-2-(Boc-amino)oct-7-enoic acid” can be used in the synthesis of multifunctional targets . This is particularly relevant in the context of primary amines, which can accommodate two such groups . The review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

  • Facilitated Cleavage There are cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This could potentially be an application of “®-2-(Boc-amino)oct-7-enoic acid”, given its structure.

  • Surface Immobilization Amino–yne click reactions, which could potentially involve “®-2-(Boc-amino)oct-7-enoic acid”, have been used in the field of surface immobilization .

  • Drug Delivery Carrier Design The same amino–yne click reactions have also been used in the design of drug delivery carriers .

  • Hydrogel Materials Preparation These reactions have been used in the preparation of hydrogel materials .

  • Synthesis of Polymers with Unique Structures Amino–yne click reactions have been used in the synthesis of polymers with unique structures .

  • Metabolomics Research Metabolomics is a field that involves the study of metabolites, which are the end products of cellular processes . Given the highly increased incidence of human diseases, a better understanding of the related mechanisms regarding endogenous metabolism is urgently needed . Mass spectrometry-based metabolomics has been used in a variety of disease research areas . In this context, “®-2-(Boc-amino)oct-7-enoic acid” could potentially be used as a reagent in mass spectrometry to help identify and quantify metabolites .

  • Therapeutic Uses Amino acids and their derivatives have therapeutic uses . The therapeutic use of amino acids presents a viable and important option for natural medicine . Some of the most prominent areas of therapeutic applications of amino acids are for treatment of brain metabolism and neurotransmission imbalances . In this context, “®-2-(Boc-amino)oct-7-enoic acid” could potentially be used in the development of new therapies .

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGCDZGIEOJPMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-2-(Boc-amino)oct-7-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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